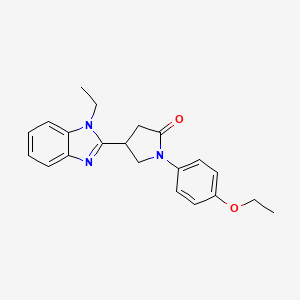

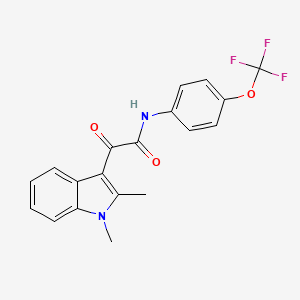

1-(4-Ethoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one (EBP) is a chemical compound that has attracted significant attention from the scientific community due to its potential use in various research applications. EBP is a pyrrolidinone derivative that has been synthesized using various methods.

Scientific Research Applications

Crystallography and Structural Analysis

Research in crystallography has provided insights into the structural details of compounds structurally related to 1-(4-Ethoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one. For instance, studies on the crystal structure of related compounds reveal specific dihedral angles and intramolecular hydrogen bonding patterns, which are essential for understanding the compound's molecular geometry and potential interactions in complex biological systems (Hong-qiang Liu et al., 2012).

Synthesis and Polymer Chemistry

The synthesis of new aromatic diacid monomers and their application in creating polybenzimidazole polymers demonstrates the versatility of benzimidazole derivatives in materials science. These polymers exhibit excellent solubility, thermal stability, and resistance, highlighting the potential of these compounds in developing new materials with advanced properties (Tao Ma et al., 2010).

Medicinal Chemistry and Drug Design

Compounds with a benzimidazole core have shown significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. The synthesis of thiazoles and their derivatives, for example, has led to compounds with promising in vitro antimicrobial activity against various bacterial and fungal strains (Wagnat W. Wardkhan et al., 2008). Additionally, novel benzimidazole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, showcasing the therapeutic potential of these compounds in treating viral infections (G. De Martino et al., 2005).

Catalysis and Chemical Reactions

The catalytic activities of benzimidazole-based compounds are also noteworthy. Pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, for example, have been synthesized and tested as catalysts in Heck-type coupling reactions, demonstrating the utility of these compounds in facilitating organic transformations (F. Hahn et al., 2005).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-3-23-19-8-6-5-7-18(19)22-21(23)15-13-20(25)24(14-15)16-9-11-17(12-10-16)26-4-2/h5-12,15H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHIABOKNUMLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611030.png)

![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)

![2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611033.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)

![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide](/img/structure/B2611043.png)

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)